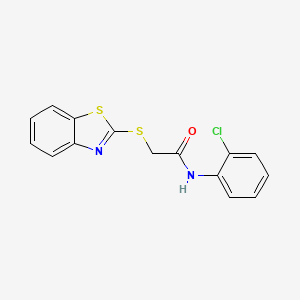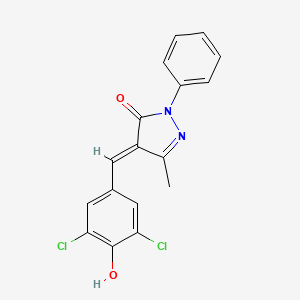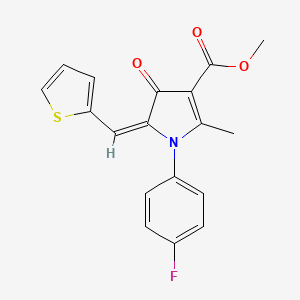
1-benzoyl-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with benzoyl, methylphenyl, and phenyl substituents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone with 4-methylbenzaldehyde and phenylacetylene under acidic conditions to form the desired benzodiazepine ring system. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 1-Benzoyl-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce benzylamines or benzyl alcohols.
科学的研究の応用
1-Benzoyl-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-benzoyl-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets in the body. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The exact molecular pathways and targets involved may vary depending on the specific structure and substituents of the compound.
類似化合物との比較
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: 1-Benzoyl-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the benzoyl and methylphenyl groups can influence its binding affinity and selectivity for different receptors, potentially leading to unique therapeutic effects.
特性
分子式 |
C29H24N2O |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
[4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzodiazepin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C29H24N2O/c1-21-16-18-22(19-17-21)26-20-28(23-10-4-2-5-11-23)31(27-15-9-8-14-25(27)30-26)29(32)24-12-6-3-7-13-24/h2-19,28H,20H2,1H3 |
InChIキー |
VEZSPUTZYVXHGM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C(C2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11648387.png)
![3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]propanehydrazide](/img/structure/B11648389.png)
![4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B11648396.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11648399.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11648401.png)

![ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11648430.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B11648435.png)
![3-(2-methylphenyl)-2-[(2-phenylethyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11648448.png)

![methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate](/img/structure/B11648464.png)
![N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B11648465.png)
